N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide

Description

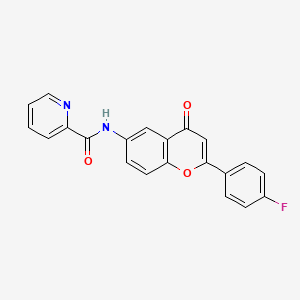

N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide is a synthetic compound featuring a chromen-4-one core substituted with a 4-fluorophenyl group at the 2-position and a picolinamide moiety at the 6-position. The chromenone scaffold is known for its diverse bioactivity, including anti-inflammatory and kinase-inhibitory properties. The incorporation of a fluorine atom enhances metabolic stability and binding affinity through electronic and steric effects, while the picolinamide group facilitates hydrogen bonding with biological targets .

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O3/c22-14-6-4-13(5-7-14)20-12-18(25)16-11-15(8-9-19(16)27-20)24-21(26)17-3-1-2-10-23-17/h1-12H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFKFTACJGEDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally friendly, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity. This can be achieved by selecting appropriate boron reagents and reaction conditions. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Synthesis Methodology

The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide typically involves the following steps:

- Starting Materials : The synthesis begins with 4-fluorophenyl derivatives and suitable precursors for the chromenone structure.

- Reagents : Common reagents include potassium carbonate or sodium hydride in solvents such as acetonitrile or dioxane.

- Reaction Conditions : The reaction is usually performed under nitrogen atmosphere at room temperature, allowing for efficient alkylation and formation of the desired product.

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Anticancer Activity : Preliminary studies show that this compound has significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells. For instance, the IC50 value for a related compound was reported as 22.09 µg/mL, demonstrating strong inhibitory potential against these cell lines .

- Antimicrobial Properties : Similar coumarin derivatives have been documented to possess antimicrobial activity, suggesting potential for further exploration in this area.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxy group on coumarin | Anticoagulant |

| Flurbiprofen | Propionic acid derivative | Anti-inflammatory |

| Coumarin | Basic coumarin structure | Antimicrobial |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide | Fluorinated chromenone derivative | Cytotoxicity against cancer |

The unique fluorinated phenyl group and amide functionality in this compound may enhance its lipophilicity and biological activity compared to other coumarins and related compounds.

Case Studies and Research Findings

- Cytotoxicity Studies : A study focused on synthesizing various benzamide derivatives revealed that those containing the fluorinated chromenone structure exhibited notable cytotoxicity against cancer cell lines. The findings indicated that structural modifications could significantly influence biological activity .

- Molecular Docking Studies : Computational studies involving molecular docking have been conducted to predict how this compound interacts with target proteins involved in cancer proliferation pathways. These studies help elucidate the mechanism of action and guide further experimental validation.

- Pharmacokinetic Profiling : Research on related compounds suggests that the lipophilicity imparted by the fluorine atom may enhance absorption and distribution within biological systems, making it a candidate for further pharmacokinetic studies.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may affect signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s structural analogs primarily differ in substituents on the aromatic rings and core heterocycles. Key examples include:

Table 1: Structural Comparison of Picolinamide Derivatives

Key Observations :

- Core Heterocycles: The target compound uses a chromen-4-one core, while CDD-813 (12a) employs a quinolin-2-one scaffold. Chromen-4-one derivatives are associated with kinase inhibition, whereas quinolin-2-one analogs (e.g., CDD-813) exhibit BET bromodomain inhibitory activity .

- Substituent Effects: Fluorine in the target compound and compound 7 enhances electronegativity and metabolic stability. CDD-813’s 2,4-dimethylphenyl group likely improves hydrophobic interactions in protein binding . The amino group in compound 4 may increase solubility but reduce membrane permeability compared to nitro or fluoro substituents .

Comparison :

- CDD-813 and the target compound likely employ amide coupling and chromatographic purification, ensuring high purity. In contrast, compound 7 uses reflux conditions and recrystallization, which may limit scalability .

Biological Activity

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings regarding its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-fluorophenyl and chromone derivatives through various alkylation methods. The general synthetic route includes:

- Preparation of Chromone Derivatives : Starting from 2-hydroxyacetophenone and using trifluoroacetic anhydride, chromone derivatives are synthesized.

- Formation of Amide Linkage : The chromone derivative is then reacted with picolinamide to form the target compound.

The yield and purity of the synthesized compound are confirmed through spectroscopic methods such as NMR and IR spectroscopy.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown significant activity against human breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines. The compound exhibited an IC50 value of approximately 22.09 µg/mL , indicating potent cytotoxicity compared to other derivatives with different substituents .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation : The compound induces apoptosis in cancer cells, characterized by cell shrinkage, chromatin condensation, and cellular disintegration.

- Molecular Docking Studies : In silico studies suggest that the fluorine atom on the phenyl ring enhances binding affinity to target proteins involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby inhibiting their activity .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 22.09 | Apoptosis induction |

| Compound 1 | MCF-7 | 38.03 | Moderate cytotoxicity |

| Compound 2 | A-549 | 41.99 | Moderate cytotoxicity |

| Compound 3 | A-549 | 48.06 | Lower cytotoxicity |

Case Studies

A notable case study involved the evaluation of this compound in a series of in vitro experiments where it was tested against multiple cancer cell lines. The results indicated that the introduction of electron-withdrawing groups like fluorine significantly enhanced its cytotoxic properties compared to other derivatives lacking such modifications .

Q & A

Basic: What synthetic strategies are employed for N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the chromenone core via cyclization of substituted 2-hydroxyacetophenone derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Step 2 : Introduction of the 4-fluorophenyl group at position 2 of the chromenone via Friedel-Crafts alkylation or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–90°C) .

- Step 3 : Amidation at position 6 using picolinic acid derivatives, often mediated by coupling reagents like EDCI or HATU in anhydrous DMF .

Key considerations : Solvent purity, inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC to ensure intermediate stability .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Data collection : High-resolution (<1.0 Å) single-crystal diffraction data using synchrotron radiation or low-temperature (100 K) setups to minimize thermal motion artifacts .

- Structure refinement : SHELXL-2018 for anisotropic displacement parameters, with WinGX for visualizing electron density maps and validating hydrogen bonding networks .

- Validation : Check for residual density (>0.3 e⁻/ų) near fluorophenyl groups, which may indicate disorder. Use SQUEEZE in PLATON to model solvent-accessible voids .

Case study : A structurally similar chromenone derivative required iterative refinement cycles to resolve overlapping electron densities at the picolinamide moiety .

Basic: Which functional groups dictate the compound’s reactivity in biological assays?

- Chromenone core (4-oxo-4H-chromen) : Participates in π-π stacking with aromatic residues in enzyme active sites .

- Picolinamide group : Acts as a hydrogen bond acceptor via the pyridine nitrogen and carbonyl oxygen, critical for target engagement .

- 4-Fluorophenyl substituent : Enhances lipophilicity (logP ~3.5) and metabolic stability by reducing CYP450-mediated oxidation .

Experimental validation : IR spectroscopy (C=O stretch at ~1670 cm⁻¹) and ¹⁹F NMR (δ -110 to -115 ppm) confirm functional group integrity .

Advanced: How can researchers address discrepancies in reported IC₅₀ values across enzymatic assays?

- Source analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, pH, buffer composition) .

- Structural analogs : Synthesize and test derivatives (e.g., replacing picolinamide with furan-2-carboxamide) to isolate steric/electronic effects .

- Data normalization : Use Z-factor scoring to account for inter-lab variability in high-throughput screening .

Example : A fluorophenyl-chromenone analog showed a 10-fold IC₅₀ difference between TR-FRET and fluorescence polarization assays due to divergent probe binding kinetics .

Advanced: What computational methods validate target engagement in enzyme inhibition studies?

- Molecular docking : AutoDock Vina or Glide to model interactions with kinases (e.g., CDK2), focusing on the chromenone core’s alignment with the ATP-binding pocket .

- MD simulations : GROMACS for 100 ns trajectories to assess stability of the fluorophenyl group in hydrophobic subpockets .

- Experimental correlation : SPR (Biacore) to measure binding kinetics (kₐₙ/kₒff) and validate docking-predicted Kd values .

Limitation : False positives may arise if solvation effects are inadequately modeled in docking .

Basic: What spectroscopic techniques confirm the compound’s structural identity?

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ ~170 ppm) .

- HRMS : ESI+ mode for [M+H]+ ion (calc. 405.12; obs. 405.11) .

- XRD : Compare experimental and simulated PXRD patterns to detect polymorphic impurities .

Note : Use DMSO-d6 for solubility in NMR, but confirm absence of solvent adducts in MS .

Advanced: How do solvent polarity and temperature influence the compound’s stability during storage?

- Degradation pathways : Hydrolysis of the amide bond in aqueous buffers (pH >7) or photodegradation of the chromenone core under UV light .

- Stabilization : Store at -20°C in anhydrous DMSO with desiccants. Avoid freeze-thaw cycles .

- Monitoring : UPLC-PDA at 254 nm to track degradation products (e.g., free picolinic acid) over 6 months .

Advanced: What strategies improve bioavailability in preclinical models?

- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (>50 µg/mL) .

- Prodrug design : Introduce ester groups at the 4-oxo position for hydrolytic activation in vivo .

- PK studies : LC-MS/MS to measure plasma half-life (t₁/₂) in rodents after oral (10 mg/kg) and IV dosing .

Basic: What are the compound’s solubility profiles in common lab solvents?

- High solubility : DMSO (>50 mg/mL), DMF (>30 mg/mL) .

- Low solubility : Water (<0.1 mg/mL), ethanol (<5 mg/mL) .

Application note : For in vitro assays, prepare stock solutions in DMSO and dilute to <0.1% v/v in buffer to avoid solvent toxicity .

Advanced: How can cryo-EM complement crystallography in studying protein-compound interactions?

- Sample prep : Embed protein-compound complexes in vitreous ice at 2–4 mg/mL concentration .

- Data processing : RELION-3.1 for 3D classification, focusing on density around the chromenone-binding site .

- Resolution : Achieve 3.5–4.0 Å maps to resolve critical hydrogen bonds between picolinamide and catalytic lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.